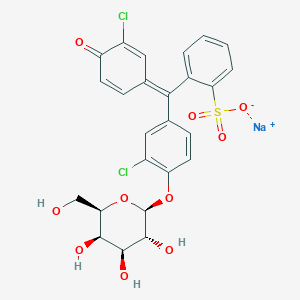

Chlorophenol red beta-D-galactopyranoside sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorophenol red beta-D-galactopyranoside sodium salt, also known as CPRG, is a substrate that produces a dark red precipitate in the presence of β-galactosidase . It is commonly used for colorimetric assays . The lacZ gene is a popular reporter gene in transfection reactions because its product, β-galactosidase, is a very stable enzyme .

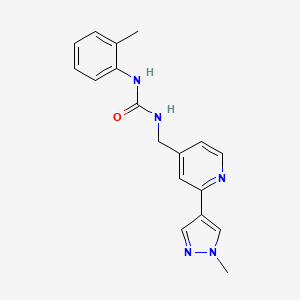

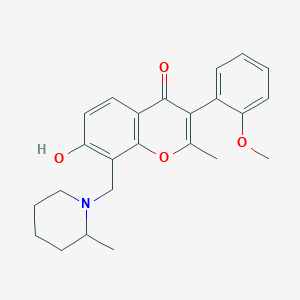

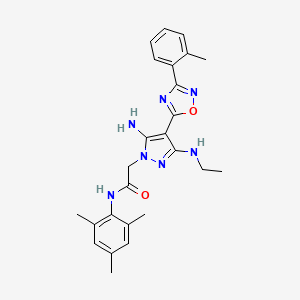

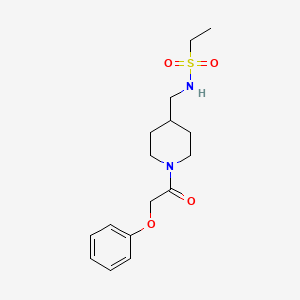

Molecular Structure Analysis

The empirical formula of Chlorophenol red beta-D-galactopyranoside sodium salt is C25H21Cl2O10S · Na . Its molecular weight is 607.39 .Chemical Reactions Analysis

Chlorophenol red beta-D-galactopyranoside sodium salt serves as a substrate for β-galactosidase (β-gal) which hydrolyzes CPRG to form chlorophenol red . This product is quantified by measuring its absorbance at 570 nm .Physical And Chemical Properties Analysis

Chlorophenol red beta-D-galactopyranoside sodium salt is a solid substance . It is orange-red to red in color . It is soluble in water at a concentration of 20 mg/mL . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen

β-Galactosidase Assays

Chlorophenol red β-D-galactopyranoside serves as a substrate for β-galactosidase , an enzyme that hydrolyzes CPRG to form chlorophenol red . The color change from yellow to purple allows researchers to quantitatively measure β-galactosidase activity. This assay is widely used in molecular biology and cell biology studies .

Wirkmechanismus

Target of Action

The primary target of Chlorophenol red beta-D-galactopyranoside sodium salt (CPRG) is the enzyme β-galactosidase (β-gal) . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

CPRG serves as a substrate for β-galactosidase . When β-galactosidase interacts with CPRG, it hydrolyzes the compound, resulting in the formation of chlorophenol red . This reaction product is purple-colored .

Biochemical Pathways

The hydrolysis of CPRG by β-galactosidase is a key step in certain biochemical pathways, particularly in colorimetric assays . The formation of the purple-colored chlorophenol red allows for the quantification of β-galactosidase activity, which can be measured by its absorbance at 570 nm .

Pharmacokinetics

It’s known that cprg is soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

The hydrolysis of CPRG by β-galactosidase results in the formation of chlorophenol red . This reaction is commonly used in colorimetric assays to measure the expression levels of β-galactosidase in transfected cells . The lacZ gene, which encodes β-galactosidase, is a popular reporter gene in transfection reactions because its product, β-galactosidase, is a very stable enzyme .

Action Environment

The action of CPRG is influenced by various environmental factors. For instance, the stability of CPRG can be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the solubility of CPRG in water suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is dissolved.

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;2-[(Z)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12-;/t19-,22+,23+,24-,25-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPHUXRLBORSKC-FXMGFCRPSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C\2/C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2NaO10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorophenol red beta-D-galactopyranoside sodium salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/no-structure.png)

![2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2450033.png)

![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)

![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)

![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)